An In-depth Technical Guide to the Structure of the Peptide Arg-Arg-Arg-Ala-Asp-Asp-Ser-(Asp)₅
An In-depth Technical Guide to the Structure of the Peptide Arg-Arg-Arg-Ala-Asp-Asp-Ser-(Asp)₅
This technical guide provides a comprehensive analysis of the putative structure of the peptide sequence Arg-Arg-Arg-Ala-Asp-Asp-Ser-(Asp)₅. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biochemical and structural properties of arginine-rich and aspartate-rich peptides.
Introduction
The peptide Arg-Arg-Arg-Ala-Asp-Asp-Ser-(Asp)₅ is a synthetic oligopeptide characterized by a distinct segregation of basic and acidic residues. The N-terminal region is highly cationic due to the presence of three consecutive arginine residues, while the C-terminal portion is anionic, containing a total of seven aspartic acid residues. This charge distribution suggests that the peptide is likely to exhibit complex conformational behavior in solution, be highly soluble in aqueous environments, and potentially interact with charged biological macromolecules. Peptides rich in arginine are known for their roles in cellular delivery and interactions with negatively charged membranes, while poly-aspartic acid segments can be involved in biomineralization and as drug delivery carriers.[1][2][3]
Primary Structure and Physicochemical Properties
The primary structure of the peptide is the linear sequence of its amino acids: NH₂-Arg-Arg-Arg-Ala-Asp-Asp-Ser-Asp-Asp-Asp-Asp-Asp-COOH. The table below summarizes the key physicochemical properties of this peptide, calculated based on the properties of its constituent amino acids.[4][5]
| Property | Value |
| Molecular Formula | C₅₅H₈₉N₂₁O₂₉ |
| Molecular Weight | 1556.4 g/mol |
| Theoretical pI | 3.54 |
| Net Charge at pH 7 | -5 |
| Amino Acid Composition | |
| Arginine (Arg) | 3 |
| Alanine (Ala) | 1 |
| Aspartic Acid (Asp) | 7 |
| Serine (Ser) | 1 |
Table 1: Calculated Physicochemical Properties of Arg-Arg-Arg-Ala-Asp-Asp-Ser-(Asp)₅.
Secondary and Tertiary Structure Considerations
Due to its composition, the peptide is unlikely to form stable, canonical secondary structures like α-helices or β-sheets in isolation.
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Arginine-Rich Region: The poly-arginine segment at the N-terminus is expected to adopt an extended conformation.[6] Studies on short arginine-rich peptides suggest that nearest-neighbor interactions between arginine residues stabilize extended β-strand-like conformations.[6]
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Poly-Aspartate Region: The long poly-aspartic acid tail at the C-terminus will be highly negatively charged at physiological pH and is likely to be in a random coil conformation, driven by electrostatic repulsion between the adjacent carboxylate groups.
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Overall Conformation: In solution, the peptide will likely exist as an ensemble of conformations. The overall structure will be highly dependent on the pH and ionic strength of the solution. At neutral pH, the strong electrostatic attraction between the cationic N-terminus and the anionic C-terminus could lead to a more compact, salt-bridged structure.
Experimental Protocols for Structural Characterization
To empirically determine the structure of Arg-Arg-Arg-Ala-Asp-Asp-Ser-(Asp)₅, a series of biophysical and biochemical experiments would be required.
4.1. Peptide Synthesis and Purification
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Synthesis: The peptide would be synthesized using solid-phase peptide synthesis (SPPS) on a suitable resin (e.g., Wang resin for a C-terminal carboxylic acid). Standard Fmoc/tBu chemistry would be employed.
-
Purification: The crude peptide would be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Verification: The identity of the purified peptide would be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.
4.2. Structural Analysis
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Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be used to assess the secondary structure content of the peptide in different solution conditions (e.g., varying pH, salt concentration). This would confirm the expected lack of stable secondary structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques (e.g., TOCSY, NOESY) would provide information on the through-bond and through-space proximity of protons, respectively. This data can be used to determine the predominant solution conformation and identify any potential salt-bridge interactions between the N- and C-termini.
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Small-Angle X-ray Scattering (SAXS): SAXS can provide information about the overall shape and size of the peptide in solution, helping to distinguish between an extended or more compact conformation.
Visualizations
5.1. Peptide Primary Structure
The following diagram illustrates the primary sequence of the peptide, highlighting the distinct charged regions.
Figure 1: Primary structure of Arg-Arg-Arg-Ala-Asp-Asp-Ser-(Asp)₅.
5.2. Experimental Workflow for Structural Analysis
The diagram below outlines a typical experimental workflow for the synthesis, purification, and structural characterization of the peptide.
Figure 2: Workflow for peptide synthesis and structural analysis.
References
- 1. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs | PLOS One [journals.plos.org]
- 2. Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acid Properties [tp53.cancer.gov]
- 5. 氨基酸参照表 [sigmaaldrich.com]
- 6. biorxiv.org [biorxiv.org]
